Tomatidine

Vue d'ensemble

Description

La tomatidine est un composé chimique anabolique naturel présent dans les feuilles et les fruits verts des tomates. Il s'agit de la forme aglycone de la tomatine, un glycoalkaloïde. La this compound a suscité un intérêt considérable en raison de ses multiples bienfaits pour la santé, notamment sa capacité à prévenir la fonte musculaire et ses applications thérapeutiques potentielles dans divers domaines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La tomatidine peut être synthétisée par différents procédés chimiques. Une méthode courante consiste à extraire la tomatine des feuilles de tomate et à l'hydrolyser ensuite pour obtenir la this compound. Le processus comprend généralement :

Extraction : Les feuilles de tomate sont broyées et mélangées à une solution de méthanol. Le mélange est ensuite soumis à un reflux et à une extraction à plusieurs reprises.

Hydrolyse : La solution extraite est traitée avec de la diatomite et du charbon actif pour la décoloration. Le méthanol est ensuite récupéré sous pression réduite et le pH du liquide concentré est ajusté.

Purification : La solution est passée à travers une résine échangeuse de cations faiblement acide ou une résine macroporeuse pour l'adsorption. La colonne de résine est nettoyée à l'eau déionisée et éluée avec une solution de méthanol alcalin. L'éluat est concentré et le chloroforme est utilisé pour une extraction supplémentaire.

Méthodes de production industrielle

La production industrielle de this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques de chromatographie avancées et de réacteurs à grande échelle garantit une production efficace et à haut rendement de la this compound.

Analyse Des Réactions Chimiques

Types de réactions

La tomatidine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution impliquent le remplacement d'atomes ou de groupes spécifiques au sein de la molécule de this compound par d'autres atomes ou groupes.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont des agents réducteurs fréquemment utilisés.

Réactifs de substitution : Les halogènes et autres nucléophiles sont souvent utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés.

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : La this compound est utilisée comme précurseur dans la synthèse de divers alcaloïdes stéroïdiens.

Médecine : La this compound présente des effets thérapeutiques potentiels, notamment des propriétés anticancéreuses, anti-inflammatoires et antibiotiques.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Biogenèse mitochondriale : La this compound induit la biogenèse mitochondriale et la mitophagie, maintenant l'homéostasie mitochondriale.

Production d'espèces réactives de l'oxygène (ROS) : Elle induit une production modérée de ROS, activant la voie SKN-1/Nrf2 et d'autres voies de réponse antioxydante.

Interaction avec ATF4 : La this compound interagit avec ATF4, un médiateur essentiel de la faiblesse et de l'atrophie musculaires liées à l'âge, réduisant l'atrophie et la faiblesse musculaires.

Applications De Recherche Scientifique

Introduction to Tomatidine

This compound is a natural compound derived from the tomato plant (Solanum lycopersicum), specifically found in the green parts and unripe fruits. As a steroidal alkaloid, it has garnered attention for its potential therapeutic applications, particularly in the fields of muscle atrophy, inflammation, and viral infections. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

Muscle Atrophy Inhibition

Overview : this compound has been identified as a novel small molecule that inhibits muscle atrophy, a condition characterized by the wasting away of muscle tissue.

- Mechanism : It stimulates the mTORC1 signaling pathway, promoting protein synthesis and mitochondrial biogenesis in skeletal muscle cells. This leads to enhanced muscle growth and recovery from atrophy .

- Case Study : In a study involving cultured skeletal myotubes from humans and mice, this compound was shown to significantly increase cell growth and strength, suggesting its potential as a therapeutic agent for conditions like sarcopenia .

| Study | Findings |

|---|---|

| Cultured Myotubes | Increased mTORC1 signaling and cell growth |

| Mouse Model | Reduced muscle atrophy and enhanced recovery |

Anti-Inflammatory Properties

Overview : this compound exhibits anti-inflammatory effects, particularly in respiratory conditions like asthma.

- Mechanism : It inhibits eosinophil infiltration and goblet cell hyperplasia in lung tissue, reducing airway hyperresponsiveness .

- Case Study : In an experiment with ovalbumin-sensitized mice, this compound treatment led to decreased levels of Th2 cytokines associated with allergic responses, highlighting its potential for asthma management .

| Study | Findings |

|---|---|

| Asthmatic Mice | Reduced eosinophil infiltration and cytokine production |

Antiviral Activity

Overview : Recent studies have demonstrated this compound's antiviral properties against chikungunya virus (CHIKV).

- Mechanism : this compound inhibits virus particle production post-infection without affecting the initial stages of viral entry. It appears to interfere with multiple processes in the viral replicative cycle .

- Case Study : At a concentration of 10 µM, this compound resulted in a 20-fold reduction in viral progeny, indicating its potency as an antiviral agent .

| Study | Findings |

|---|---|

| CHIKV Infection | 20-fold reduction in viral progeny at non-toxic concentrations |

Mitochondrial Function Enhancement

Overview : this compound has been shown to enhance mitochondrial function, which is crucial for cellular energy metabolism.

- Mechanism : It induces mild oxidative stress that activates cellular antioxidant responses and mitophagy, leading to improved mitochondrial content in cells .

- Case Study : Treatment of primary rat cortical neurons with this compound increased mitochondrial membrane potential and expression of key mitochondrial proteins .

| Study | Findings |

|---|---|

| Neuronal Cells | Increased mitochondrial content and function |

Antibacterial Properties

Overview : this compound has also been explored for its antibacterial effects against resistant strains such as Staphylococcus aureus.

Mécanisme D'action

Tomatidine exerts its effects through various molecular targets and pathways:

Mitochondrial Biogenesis: This compound induces mitochondrial biogenesis and mitophagy, maintaining mitochondrial homeostasis.

Reactive Oxygen Species (ROS) Production: It induces mild ROS production, activating the SKN-1/Nrf2 pathway and other antioxidant response pathways.

ATF4 Interaction: This compound interacts with ATF4, a critical mediator of age-related muscle weakness and atrophy, reducing muscle atrophy and weakness.

Comparaison Avec Des Composés Similaires

La tomatidine est unique par rapport à d'autres composés similaires en raison de ses activités biologiques spécifiques et de son potentiel thérapeutique. Les composés similaires comprennent :

Acide ursolique : Un autre composé naturel possédant des propriétés anabolisantes et anti-inflammatoires, souvent comparé à la this compound pour ses bienfaits pour la santé musculaire.

Déhydrotomatine : Un isomère de la tomatine présentant des activités biologiques similaires.

La this compound se démarque par ses effets anabolisants puissants et sa capacité à moduler la fonction mitochondriale et la production de ROS, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques.

Propriétés

Numéro CAS |

77-59-8 |

|---|---|

Formule moléculaire |

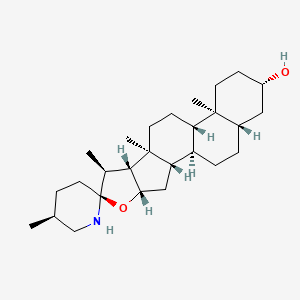

C27H45NO2 |

Poids moléculaire |

415.7 g/mol |

Nom IUPAC |

(6S,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-/m0/s1 |

Clé InChI |

XYNPYHXGMWJBLV-MKGODQLISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |

SMILES isomérique |

CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |

Apparence |

Solid powder |

melting_point |

210-211°C |

Key on ui other cas no. |

79464-64-5 77-59-8 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol tomatidine tomatidine, (3beta,5alpha,22alpha,25R)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.